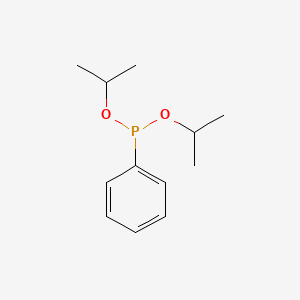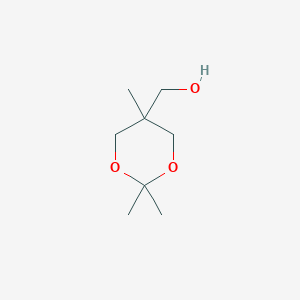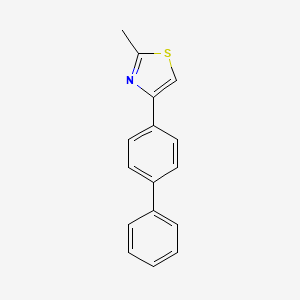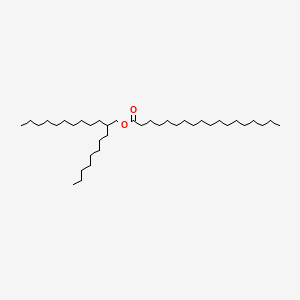
(2-氯-4-苯基吡啶-3-基)硼酸
描述
“(2-Chloro-4-phenylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H9BClNO2 . It is widely used in scientific research, with diverse applications including drug synthesis, catalysis, and material science.
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. One common method for the synthesis of pyridinylboronic acids involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane . Another approach involves the iridium or rhodium-catalyzed borylation of arenes via C-H activation .Molecular Structure Analysis
The molecular structure of “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” can be represented by the SMILES string: OB(O)C1=C(C=CN=C1Cl)C1=CC=CC=C1 .Chemical Reactions Analysis
Boronic acids, such as “(2-Chloro-4-phenylpyridin-3-yl)boronic acid”, have been used as substrates in various chemical reactions. For instance, they have been used as substrates in peroxide-mediated hydroxydeboronation reactions, providing good yields of halohydroxypyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” include a molecular weight of 233.46 and a boiling point of 420.7±47.0 °C (Predicted) . The compound is typically stored at temperatures between 2-8°C .科学研究应用
氢键架构
研究探索了硼酸与 4,4'-联吡啶等化合物组装形成氢键网络。这些结构的特征在于各种相互作用,包括氢键和 π-π 相互作用。水分子在这些组件中作为间隔分子发挥着关键作用,优化相互作用并有助于结构中环烷型基序的稳定性和形成 (Rodríguez-Cuamatzi 等,2009 年).
有机室温磷光材料
已证明芳基硼酸通过与二元醇进行环酯化,可有效筛选有机室温磷光 (RTP) 和机械发光 (ML) 材料。该方法已导致开发出具有长寿命 RTP 发射和明亮 ML 染料的材料,展示了硼酸在创建新型光学材料中的潜力 (Zhang 等,2018 年).
糖结合硼酸
已经开发出一类新型的碳水化合物结合硼酸,在生理相关条件下显示出与复合模型糖苷的卓越能力。这对靶向细胞表面糖缀合物的受体和传感器的设计具有重要意义,扩大了硼酸在生物医学研究中的潜在应用 (Dowlut & Hall,2006 年).
二醇识别和区分
已经合成了氟化硼酸附加的联吡啶盐,用于通过 (19)F NMR 光谱检测和区分含二醇的分析物。这种方法允许区分低 mM 浓度的生物分析物,展示了硼酸在分析化学中的效用 (Axthelm 等,2015 年).
硼酸催化的反应
硼酸已用作各种化学反应中的催化剂,包括羧酸和胺之间的脱水缩合。这种催化因其效率和选择性而著称,能够合成复杂的有机分子并有助于开发新的合成方法 (Wang 等,2018 年).
作用机制
Target of Action
The primary target of (2-Chloro-4-phenylpyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the formation of a new Pd–C bond . This is achieved through the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons .
Action Environment
The action of (2-Chloro-4-phenylpyridin-3-yl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its environmental benignity contribute to its efficacy .
安全和危害
“(2-Chloro-4-phenylpyridin-3-yl)boronic acid” is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
未来方向
Given the diverse applications of boronic acids in areas such as drug synthesis, catalysis, and material science, there is significant potential for future research and development involving “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” and similar compounds. The development of new synthetic methods and the exploration of novel applications are among the possible future directions in this field .
属性
IUPAC Name |
(2-chloro-4-phenylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIZTZREZAQOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376749 | |
| Record name | 2-Chloro-4-phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029654-25-8 | |
| Record name | 2-Chloro-4-phenylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)



![1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one](/img/structure/B1597040.png)




